molecular formula C15H16N2O5S B4599883 METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4599883
M. Wt: 336.4 g/mol
InChI Key: WRHAYDKKQFHUAA-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,4-dimethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a methoxy-substituted aniline moiety

Properties

IUPAC Name

methyl 3-[(2,4-dimethoxyphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-20-9-4-5-10(12(8-9)21-2)16-15(19)17-11-6-7-23-13(11)14(18)22-3/h4-8H,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHAYDKKQFHUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,4-dimethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of methyl 3-amino-2-thiophenecarboxylate with 2,4-dimethoxyaniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,4-dimethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-{[(2,4-dimethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(2,4-dimethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 3-{[(2,4-dimethoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted aniline moiety and thiophene ring make it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

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